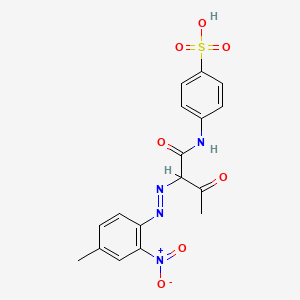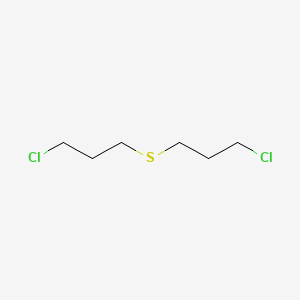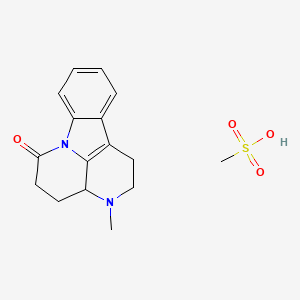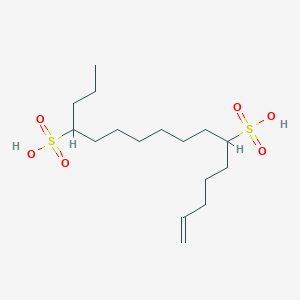
4-((2-((4-Methyl-2-nitrophenyl)azo)-1,3-dioxobutyl)amino)benzenesulphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2-((4-Methyl-2-nitrophenyl)azo)-1,3-dioxobutyl)amino)benzenesulphonic acid is a complex organic compound that features both azo and nitro functional groups. This compound is notable for its vibrant color properties, making it a valuable component in dye and pigment industries. The presence of the azo group (-N=N-) and the nitro group (-NO2) contributes to its unique chemical behavior and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-((4-Methyl-2-nitrophenyl)azo)-1,3-dioxobutyl)amino)benzenesulphonic acid typically involves a multi-step process:
Nitration: The initial step involves the nitration of 4-methylphenyl to introduce the nitro group.
Azo Coupling: The nitro compound is then subjected to azo coupling with a suitable diazonium salt to form the azo linkage.
Sulphonation: The final step involves sulphonation to introduce the sulphonic acid group, enhancing the compound’s solubility and reactivity.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to optimize the formation of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amines.
Reduction: The azo group can be reduced to form hydrazo compounds.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).
Major Products
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of amines and hydrazo compounds.
Substitution: Formation of various substituted aromatic compounds.
Applications De Recherche Scientifique
4-((2-((4-Methyl-2-nitrophenyl)azo)-1,3-dioxobutyl)amino)benzenesulphonic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Employed in staining techniques for microscopy due to its vibrant color properties.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the production of dyes, pigments, and colorants for textiles and plastics.
Mécanisme D'action
The compound exerts its effects primarily through its functional groups:
Azo Group: The azo linkage can undergo cleavage under certain conditions, releasing nitrogen gas and forming amines.
Nitro Group: The nitro group can participate in redox reactions, influencing the compound’s reactivity and stability.
Sulphonic Acid Group: Enhances solubility and reactivity, allowing the compound to interact with various substrates and catalysts.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-2-nitrophenyl isothiocyanate: Shares the nitro and methyl groups but differs in its isothiocyanate functionality.
4-((2-((4-Methoxyphenyl)azo)-1,3-dioxobutyl)amino)benzenesulphonic acid: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
4-((2-((4-Methyl-2-nitrophenyl)azo)-1,3-dioxobutyl)amino)benzenesulphonic acid is unique due to its combination of azo, nitro, and sulphonic acid groups, which confer distinct chemical properties and applications. Its vibrant color and reactivity make it particularly valuable in dye and pigment industries.
Propriétés
Numéro CAS |
57207-07-5 |
|---|---|
Formule moléculaire |
C17H16N4O7S |
Poids moléculaire |
420.4 g/mol |
Nom IUPAC |
4-[[2-[(4-methyl-2-nitrophenyl)diazenyl]-3-oxobutanoyl]amino]benzenesulfonic acid |
InChI |
InChI=1S/C17H16N4O7S/c1-10-3-8-14(15(9-10)21(24)25)19-20-16(11(2)22)17(23)18-12-4-6-13(7-5-12)29(26,27)28/h3-9,16H,1-2H3,(H,18,23)(H,26,27,28) |
Clé InChI |
GXGINBOQJUFKAI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)N=NC(C(=O)C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![L-Tyrosine,O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-,ethyl ester](/img/structure/B13762134.png)


![Benzenesulfonamide, 3-chloro-N-(2-chloroethyl)-4-[[4-[(2-hydroxyethyl)amino]-1-naphthalenyl]azo]-](/img/structure/B13762151.png)

![N-[(3-benzoyl-5-oxo-4H-imidazol-2-yl)sulfanyl]-3,3-dimethylbutanamide](/img/structure/B13762158.png)




![Morpholine, 4-[2,5-bis(1-methylethoxy)-4-nitrophenyl]-](/img/structure/B13762182.png)
